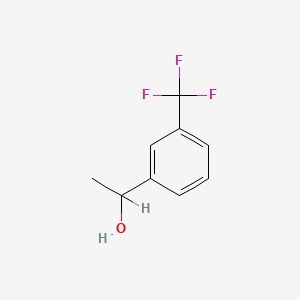

1-(3-(Trifluoromethyl)phenyl)ethanol

Übersicht

Beschreibung

1-(3-(Trifluoromethyl)phenyl)ethanol is an organic compound with the molecular formula C9H9F3O It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethanol moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(3-(Trifluoromethyl)phenyl)ethanol can be synthesized through the reduction of 3-(trifluoromethyl)acetophenone. This reduction can be achieved using various methods, including:

Chemical Reduction: Utilizing reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.

Biocatalytic Reduction: Employing whole-cell biocatalysts like recombinant Escherichia coli expressing carbonyl reductase enzymes. .

Industrial Production Methods: In industrial settings, the biocatalytic reduction method is preferred due to its high yield and enantioselectivity. The process involves the use of engineered microbial strains that can efficiently convert 3-(trifluoromethyl)acetophenone to this compound under optimized conditions .

Analyse Chemischer Reaktionen

Oxidation to Ketone

The alcohol group undergoes oxidation to form 3'-(trifluoromethyl)acetophenone. This reaction is critical for recycling intermediates in asymmetric synthesis workflows.

Reagents & Conditions

-

Chemical Catalysts : Pyridinium chlorochromate (PCC) or CrO₃ in acetic acid.

-

Biocatalytic Systems : Recombinant E. coli expressing carbonyl reductases (e.g., LXCAR-S154Y variant) under NADPH regeneration .

Performance Metrics

| Method | Substrate Conc. | Yield (%) | ee (%) |

|---|---|---|---|

| Chemical (PCC) | 10 mM | 85–90 | N/A |

| Biocatalytic (E. coli) | 100 mM | 95 | >99 |

Biocatalytic oxidation achieves superior enantioselectivity, with NADES (natural deep eutectic solvents) improving substrate solubility .

Esterification

The hydroxyl group reacts with acyl chlorides or anhydrides to form esters, enabling further functionalization.

Example : Reaction with acetyl chloride yields 1-(3-(trifluoromethyl)phenyl)ethyl acetate.

Conditions : Pyridine catalyst, dichloromethane solvent, 0°C to room temperature.

Dehydration to Alkene

Acid-catalyzed dehydration produces 1-(3-(trifluoromethyl)phenyl)ethylene, a precursor for polymerizable monomers.

Reagents : Concentrated H₂SO₄ or H₃PO₄ at 80–100°C.

Yield : ~70–75% (GC-MS analysis).

Catalytic Asymmetric Reduction (Reverse Reaction)

| Parameter | Value |

|---|---|

| Catalyst | (S)-BINOL/AlPh₃(THF)/Ti(O-i-Pr)₄ |

| Solvent | Toluene |

| Temperature | 0°C |

| Time | 12 h |

| ee | 85% |

| Substrate Conversion | >95% |

This method, adapted from entry 12 in Wiley-VCH data , highlights the role of titanium-based catalysts in stereochemical control.

Biocatalytic Transformations

Whole-cell biocatalysis using E. coli offers sustainable synthesis:

-

Co-substrate : 2-Propanol (200 mM) enhances NADPH regeneration.

-

Surfactant : Tween-20 increases substrate solubility by 20-fold (739.6 mg/L → 14.8 g/L).

-

Productivity : 4.8 g/L/h at 100 mM substrate concentration.

Comparative Analysis of Methods

| Parameter | Chemical Oxidation | Biocatalysis |

|---|---|---|

| Scalability | Moderate | High |

| Environmental Impact | High (toxic reagents) | Low |

| Stereoselectivity | N/A | >99% ee |

| Cost | Low | Moderate |

Structural & Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Neuroprotective Compounds

1-(3-(Trifluoromethyl)phenyl)ethanol serves as a crucial chiral building block in the synthesis of neuroprotective agents. One notable application is its use in producing (R)-3-(1-(3-(trifluoromethyl)phenyl)ethoxy)azetidine-1-carboxamide, which has shown promise in protecting neuronal cells from damage. The compound's structural characteristics enhance its interaction with biological targets, making it valuable in developing therapeutic agents for neurodegenerative diseases .

Biocatalysis

Whole-Cell Biotransformation

Recent studies have demonstrated the effectiveness of using recombinant E. coli strains for the biotransformation of 3'-(trifluoromethyl)acetophenone to (R)-MTF-PEL. This process showcases high enantiomeric excess (>99.9%) and yields up to 91.5% under optimized conditions involving natural deep eutectic solvents (NADES) and surfactants . The advantages of biocatalysis include mild reaction conditions, high stereoselectivity, and cost-effectiveness compared to traditional chemical methods.

Enzymatic Activity

The enzymatic activity involved in this biotransformation can be assessed by monitoring NAD(P)H consumption, which indicates the efficiency of the carbonyl reductase activity in the recombinant E. coli cells. This method not only enhances product yield but also provides insights into optimizing reaction conditions for increased substrate solubility and cell membrane permeability .

Organic Synthesis

Chiral Alcohol Synthesis

The compound is integral in synthesizing various chiral alcohols through asymmetric reduction processes. For instance, it can be produced using immobilized ketoreductases that facilitate the conversion of prochiral ketones into optically active alcohols with high efficiency . This application is particularly relevant in pharmaceutical manufacturing, where the demand for chiral compounds is ever-increasing.

Case Studies and Experimental Findings

Wirkmechanismus

The mechanism of action of 1-(3-(Trifluoromethyl)phenyl)ethanol involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it acts as a precursor to neurokinin-1 receptor antagonists, which block the action of substance P, a neuropeptide involved in pain and inflammation pathways .

Vergleich Mit ähnlichen Verbindungen

- 1-(4-(Trifluoromethyl)phenyl)ethanol

- 1-(2-(Trifluoromethyl)phenyl)ethanol

- 3-(Trifluoromethyl)phenyl isocyanate

Comparison: 1-(3-(Trifluoromethyl)phenyl)ethanol is unique due to the position of the trifluoromethyl group on the phenyl ring, which influences its reactivity and interaction with other molecules. Compared to its isomers, it exhibits different physical and chemical properties, making it suitable for specific applications .

Biologische Aktivität

1-(3-(Trifluoromethyl)phenyl)ethanol, also known as (S)-1-(3-(trifluoromethyl)phenyl)ethanol, is a chiral alcohol that has attracted significant attention due to its unique trifluoromethyl substituent. This compound exhibits notable biological activity, particularly in the fields of medicinal chemistry and biocatalysis. The trifluoromethyl group enhances lipophilicity and influences pharmacokinetic properties, making it a valuable candidate for various applications.

- Molecular Formula : C9H9F3O

- Molecular Weight : Approximately 190.16 g/mol

- CAS Number : 454-91-1

The presence of the trifluoromethyl group significantly impacts the compound's chemical reactivity and biological activity, making it suitable for synthesizing neuroprotective agents and other bioactive compounds.

Neuroprotective Properties

One of the most significant applications of (S)-1-(3-(trifluoromethyl)phenyl)ethanol is in the synthesis of neuroprotective compounds. For instance, it has been utilized to synthesize (R)-3-(1-(3-(trifluoromethyl)phenyl)ethoxy)azetidine-1-carboxamide, which demonstrates neuroprotective effects. This compound acts as a chiral building block, facilitating the development of drugs targeting neurodegenerative diseases .

Enzymatic Activity and Biotransformation

Research indicates that (S)-1-(3-(trifluoromethyl)phenyl)ethanol can participate in various biochemical pathways. It has been shown to act as a substrate or inhibitor for several enzymes, influencing metabolic pathways critical for drug metabolism. The compound's ability to undergo biotransformation via whole-cell catalysis has been explored using recombinant E. coli strains, which can effectively convert 3'-(trifluoromethyl)acetophenone into (R)-MTF-PEL with high enantioselectivity .

Whole-Cell Biocatalysis

A study demonstrated the use of recombinant E. coli BL21(DE3)-pET28a(+) for the biotransformation of 3'-(trifluoromethyl)acetophenone to produce (R)-MTF-PEL. The process achieved over 99% enantioselectivity and high yield under optimized conditions. The enzymatic activity was assessed by measuring NAD(P)H absorbance variations, indicating effective carbonyl reductase activity .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Key Features |

|---|---|---|

| (R)-1-(3-(Trifluoromethyl)phenyl)ethanol | Structure | Enantiomer with potential neuroprotective properties |

| 1-[2-(Trifluoromethyl)phenyl]ethanol | Structure | Different trifluoromethyl positioning affecting reactivity |

| 4-(Trifluoromethyl)phenol | Structure | Hydroxyl group instead of an alcohol; used in different syntheses |

The unique stereochemistry and positioning of the trifluoromethyl group in (S)-1-(3-(trifluoromethyl)phenyl)ethanol significantly influence its biological activity compared to similar compounds .

Eigenschaften

IUPAC Name |

1-[3-(trifluoromethyl)phenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O/c1-6(13)7-3-2-4-8(5-7)9(10,11)12/h2-6,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNVXCOKNHXMBQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80963381 | |

| Record name | 1-[3-(Trifluoromethyl)phenyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

454-91-1 | |

| Record name | 1-(3-(Trifluoromethyl)phenyl)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000454911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[3-(Trifluoromethyl)phenyl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80963381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 454-91-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.